The primary focus of benzyl nicotinate research lies in its vasodilatory effects. It acts by stimulating blood vessel relaxation, leading to increased blood flow in the applied area. Studies have investigated this property in the context of:
Here, "[1]" refers to the following source:
Schlenger, S., et al. (2006). The Effect of Daily Repeated Topical Application of Benzyl Nicotinate Entrapped in Non-Extruded Hydrogenated Soybean Lecithin (HSL) Liposomes on Oxygenation of the Mouse Skin Over a Period of 5 Days. Skin Pharmacology and Physiology, 19(6), 322-328. PubMed: )
Research examines how benzyl nicotinate's vasodilatory properties affect the penetration and exposure of topically applied drugs. Studies compare its effects on different anatomical sites like the forehead, forearm, and calf, considering their variations in skin characteristics [2].
Here, "[2]" refers to the following source:
Benzyl nicotinate is an organic compound with the chemical formula C₁₃H₁₁NO₂, classified as a pyridine derivative. It is the benzyl ester of nicotinic acid and is recognized for its vasodilatory and rubefacient properties, making it useful in topical preparations. The compound appears as a pale yellow liquid and has a molecular weight of approximately 213.236 g/mol. Its structure consists of a benzyl group attached to the nicotinic acid moiety, which contributes to its biological activity and applications in medicinal chemistry .
Benzyl nicotinate acts as a vasodilator, meaning it widens blood vessels. This effect is believed to be mediated through the stimulation of transient receptor potential (TRPV) channels in the skin []. TRPV channel activation leads to increased blood flow to the area of application, creating a warming sensation and potentially aiding in pain relief [].
The synthesis of benzyl nicotinate can be accomplished through several methods:
A representative synthesis method involves dissolving sodium hydroxide in water, adding nicotinic acid while stirring at elevated temperatures, followed by the dropwise addition of benzyl chloride .
Benzyl nicotinate is primarily used in topical formulations due to its vasodilatory effects. It is often combined with analgesics in creams and ointments aimed at treating muscle pain or joint discomfort. Additionally, its ability to enhance skin permeability makes it valuable in transdermal drug delivery systems . The compound is also explored for its potential in cosmetic products aimed at improving skin health.
Benzyl nicotinate shares structural similarities with several other compounds that possess either similar pharmacological properties or structural characteristics:
Compound Name | Chemical Formula | Properties/Uses |
---|---|---|
Methyl nicotinate | C₈H₉NO₂ | Used as a vasodilator and in topical formulations |
Ethyl nicotinate | C₉H₁₁NO₂ | Similar applications in enhancing skin absorption |
Nicotinic acid | C₆H₇NO₂ | Precursor to benzyl nicotinate; used for dietary supplements |
Benzyl alcohol | C₇H₈O | Solvent and precursor for various organic compounds |
Uniqueness of Benzyl Nicotinate: While methyl and ethyl esters of nicotinic acid also exhibit vasodilatory effects, benzyl nicotinate's unique structure allows for enhanced lipophilicity and skin permeability compared to its methyl and ethyl counterparts. This property makes it particularly effective in topical applications where rapid absorption is desired .
Irritant